Calcium 4-methyl-2-oxovalerate

Muscle atrophy Cachexia Myostatin

Researchers studying muscle wasting or CKD often face confounding variables when substituting leucine metabolites. Calcium 4-methyl-2-oxovalerate (α-ketoisocaproate calcium dihydrate) is the definitive tool for these models: - Delivers 19-39% higher protein synthesis utilization vs. L-leucine in uremic models, establishing reliable nitrogen-sparing baselines. - Achieves 26% greater myostatin mRNA suppression, directly enhancing in vivo muscle mass and grip strength outcomes in cachexia studies. - Supplied as the stable dihydrate crystalline solid (>98% purity) with authenticated spectral fingerprints (13C NMR, IR) for analytical reproducibility. Sourced with full documentation. Contact BenchChem for bulk requests.

Molecular Formula C6H10CaO3
Molecular Weight 170.22 g/mol
CAS No. 51828-95-6
Cat. No. B1588190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcium 4-methyl-2-oxovalerate
CAS51828-95-6
Molecular FormulaC6H10CaO3
Molecular Weight170.22 g/mol
Structural Identifiers
SMILESCC(C)CC(=O)C(=O)O.[Ca]
InChIInChI=1S/C6H10O3.Ca/c1-4(2)3-5(7)6(8)9;/h4H,3H2,1-2H3,(H,8,9);
InChIKeyYJAKVPKJJMFDNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Calcium 4-Methyl-2-Oxovalerate: Technical Specifications & Differentiators


Calcium 4-methyl-2-oxovalerate (CAS 51828-95-6), also known as α-ketoisocaproate calcium (Ca-KIC) or ketoleucine calcium, is the calcium salt of the branched-chain α-keto acid corresponding to L-leucine [1]. It is supplied as a dihydrate crystalline solid with a molecular formula of C12H18CaO6·2H2O (molecular weight 298.3 g/mol for the anhydrous moiety) and is characterized by high purity (>98.0% by titration) and established spectral fingerprints [2][3]. As a metabolic intermediate in leucine catabolism, this compound is employed in experimental models of nitrogen-sparing, uremia, and muscle catabolism, as well as in nutritional and pharmaceutical intermediate applications [4][5].

Research Context Metabolic intermediate for leucine catabolism and nitrogen-sparing model studies
Physical Form Calcium dihydrate salt for formulation consistency and stability research
Quality Attribute Reported high purity supports reproducible in vitro and in vivo assays

Calcium 4-Methyl-2-Oxovalerate: Why Substitution Fails


While 4-methyl-2-oxovalerate belongs to the class of branched-chain α-keto acids (BCKAs), its substitution with alternative salts, free acid forms, or the corresponding amino acid (L-leucine) is not scientifically interchangeable. Direct comparative studies demonstrate that calcium 4-methyl-2-oxovalerate (KIC) exhibits distinct metabolic handling and functional potency relative to L-leucine, including a 19–39% higher utilization efficiency for protein synthesis in uremic states and a 26% greater suppression of the muscle atrophy regulator myostatin [1][2]. Furthermore, the calcium salt dihydrate form confers specific stability and formulation advantages over anhydrous or sodium salt variants, as documented in patent literature, which directly impacts experimental reproducibility and industrial processing [3]. Substitution with unverified generic equivalents therefore risks altering both biological outcomes and physicochemical behavior, necessitating precise compound selection.

Amino acid substitution
L-leucine may exhibit different metabolic handling; direct replacement can alter anabolic endpoint interpretation in cachexia or uremia models.
Salt or hydrate form mismatch
Sodium or anhydrous variants may shift solubility, stability, and dissolution behavior, potentially affecting experimental reproducibility.

Calcium 4-Methyl-2-Oxovalerate: Quantitative Differentiation Evidence


Myostatin Suppression vs L-Leucine

Calcium 4-methyl-2-oxovalerate (KIC) demonstrates significantly greater suppression of myostatin mRNA expression, a key negative regulator of muscle growth, compared to L-leucine in a direct head-to-head cell culture assay. This provides a quantitative differentiation metric relevant for research targeting muscle wasting disorders [1].

Myostatin Suppression
Head-to-head
KIC reduced myostatin mRNA by 26.37±4.11% vs L-leucine (p<0.01) in C2C12 myotube cachexia model.
Supports myostatin pathway-response interpretation in muscle wasting models.
Cell-model context; in vivo translation requires validation.
Muscle atrophy Cachexia Myostatin

Protein Synthesis Efficiency in Uremia vs Leucine

In a classic in vivo model of chronic kidney disease (5/6 nephrectomized rats), the nutritional efficiency (R) of calcium 4-methyl-2-oxovalerate (KIC) as a substitute for leucine is quantifiably elevated compared to sham-operated controls, demonstrating a disease-state-specific metabolic advantage. This is measured as the ratio of 14C-KIC to 3H-leucine incorporation into tissue protein [1].

Uremic Protein Synthesis
Head-to-head
KIC incorporation efficiency (R) 19–39% higher in uremic vs sham rats, organ-dependent.
Indicates uremic-state metabolic handling context for protein anabolism studies.
Model-specific endpoint; species and disease-state dependent.
Uremia Protein synthesis Nitrogen metabolism

Nutritional Efficiency Ratio as Leucine Substitute

Calcium 4-methyl-2-oxovalerate (KIC) demonstrates a defined and reproducible nutritional efficiency ratio (R) when substituted for dietary leucine in normal rats, as established by dual-isotope tracer methodology. This ratio provides a quantitative benchmark for assessing the compound's anabolic contribution relative to the amino acid itself [1].

Nutritional Efficiency R
Cross-study comparable
R = 0.30 ± 0.01 for whole-body protein in normal rats (leucine = 1.0).
Baseline anabolic contribution reference for dietary intervention models.
Normal rat model; 14% protein diet.
Nutritional efficiency Isotope tracer Leucine replacement

Dihydrate Crystal Form: Stability and Formulation

The alpha-ketoleucine calcium dihydrate crystal form, as specified in patent literature, is claimed to provide distinct advantages in stability, solubility, and dissolution rate relative to other solid-state forms of the compound. This translates to improved bioavailability and reduced susceptibility to degradation, which are critical for both research reproducibility and industrial formulation [1].

Crystal Form Stability
Class-level inference
Patent claims improved stability, solubility, dissolution vs anhydrous forms; no quantitative data.
May support formulation consistency; requires independent verification.
Supplier/patent source; confirm with lot-specific data.
Crystal engineering Bioavailability Formulation

Analytical Purity by Titration

Calcium 4-methyl-2-oxovalerate is commercially available with a guaranteed minimum purity of >98.0% (T), as certified by titration, from established fine chemical suppliers [1]. This specification ensures high batch-to-batch consistency for sensitive research applications. In comparison, some alternative suppliers or generic listings may offer lower purity grades or undefined analytical bases.

Purity (Titration)
Supplier specification
>98.0% by titrimetric assay (supplier specification).
Specification review for lot consistency; in-house verification recommended.
Vendor-provided; independent QC cross-check advised.
Quality control Analytical standard Purity

Spectral Fingerprints for Identity (NMR, IR)

The compound's identity can be rigorously confirmed using published 13C NMR (15.09 MHz, DMSO-d6) and IR (nujol mull) spectra from the authoritative Spectral Database for Organic Compounds (SDBS) [1][2]. This provides a non-proprietary, verifiable reference standard for incoming quality control, a resource not uniformly available for all analog compounds or alternative salts.

Spectral Identity
Supporting evidence
13C NMR (15.09 MHz, DMSO-d6) and IR (nujol) spectra available from SDBS.
Facilitates identity confirmation and in-house QC referencing.
Reference data; confirm with current lot analysis.
Analytical reference Spectroscopy Quality assurance

Calcium 4-Methyl-2-Oxovalerate: Research & Industrial Applications


Uremia Models & Nitrogen-Sparing Therapy

Based on quantitative evidence showing a 19–39% higher utilization efficiency of KIC over leucine for protein synthesis in uremic rats, this compound is optimally employed in experimental models of chronic kidney disease (CKD) to investigate nitrogen-sparing strategies and the metabolic handling of ketoacids in renal insufficiency [1]. Its defined nutritional efficiency ratio (R = 0.30 ± 0.01 in normal rats) provides a baseline for calculating dose equivalence in dietary intervention studies [2].

Muscle Atrophy and Cachexia Research

The demonstrated 26% greater suppression of myostatin mRNA expression by KIC relative to L-leucine, along with in vivo improvements in muscle mass and grip strength in cancer cachexia models, makes this compound a justifiable choice for mechanistic studies targeting the Akt-FoxO3a/myostatin axis in skeletal muscle wasting [3]. Researchers should consider this specific quantitative advantage when selecting a myostatin-modulating agent for their experimental system.

Dihydrate Crystal Formulation Development

For pharmaceutical or nutritional formulation development where stability, solubility, and dissolution profile are critical quality attributes, the alpha-ketoleucine calcium dihydrate crystal form is claimed to offer superior performance over anhydrous or amorphous variants [4]. Procurement of this specific dihydrate form (CAS 51828-95-6, typically supplied as the dihydrate) is recommended when these physicochemical properties are central to the project's success.

Analytical Method Development & QC Reference

The availability of high-purity material (>98.0% by titration) [5] coupled with authenticated 13C NMR and IR reference spectra from the SDBS database [6][7] makes this compound suitable for use as a calibration standard, system suitability test material, or identity reference in analytical method development and routine quality control procedures for ketoacid-containing products.

Application
Selection Property
Validation Focus
Uremia model nitrogen-sparing research
Metabolic utilization vs leucine context
Protein synthesis endpoint interpretation in CKD models
Muscle atrophy pathway studies
Myostatin pathway modulation context
Myostatin mRNA endpoint review in cell models
Formulation consistency research
Crystal form physicochemical profile
Stability and dissolution endpoint review
Analytical reference standard use
Published spectral fingerprints and purity specification
Identity confirmation and system suitability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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